
3-(4-Methylphenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-Methylphenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one” is a unique chemical with a complex structure. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of this compound is not well-documented in the literature. It’s possible that it could be synthesized through a series of reactions involving 4-methylphenyl and 4-phenylphenyl groups, but without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a propanone (a three-carbon ketone) backbone, with a 4-methylphenyl group and a 4-phenylphenyl group attached via a sulfanyl (sulfur) atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not well-documented. Based on its structure, we can infer that it is likely a solid at room temperature .Aplicaciones Científicas De Investigación
Catalytic Applications
Sulfur-containing compounds have been used as catalysts or in catalyst development for synthetic reactions. For instance, sulfuric acid derivatives have served as recyclable catalysts for condensation reactions, demonstrating high yields and the ability to be reused multiple times without losing catalytic activity (Tayebi et al., 2011).
Material Science
In material science, sulfur-containing aromatic compounds have been utilized to develop transparent polyimides with high refractive indices and small birefringence, indicating potential applications in optics and electronics (Tapaswi et al., 2015).
Synthetic Chemistry
Several studies have focused on the synthesis of novel sulfur-containing molecules with potential biological activities or material applications. For example, the synthesis of cathinones with sulfur substitutions has been explored for their structural and electronic properties (Nycz et al., 2011). Additionally, the formation of complex sulfur-containing structures through condensation reactions showcases the versatility of these compounds in synthetic chemistry (Baeva et al., 2020).
Biological Applications
Research into the antimicrobial and antiradical activities of sulfur-containing compounds has revealed their potential as therapeutic agents. For instance, aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane have shown promising antimicrobial properties (Jafarov et al., 2019).
Analytical Chemistry
In the field of analytical chemistry, sulfur-containing compounds have been synthesized for use in quantitative determinations, such as the deuterated analogues of wine odorants for stable isotope dilution assays (Kotseridis et al., 2000).
Propiedades
IUPAC Name |
3-(4-methylphenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20OS/c1-17-7-13-21(14-8-17)24-16-15-22(23)20-11-9-19(10-12-20)18-5-3-2-4-6-18/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVHJUVDCFIVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
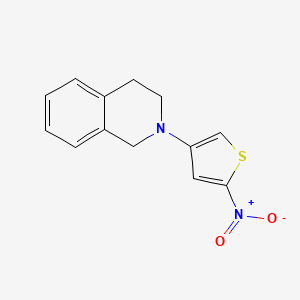
![3-(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2754581.png)

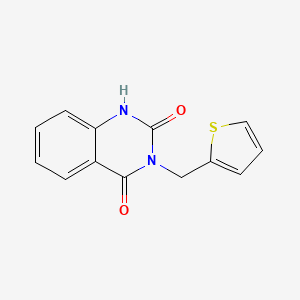
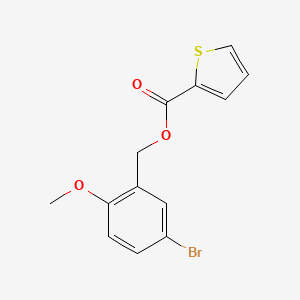
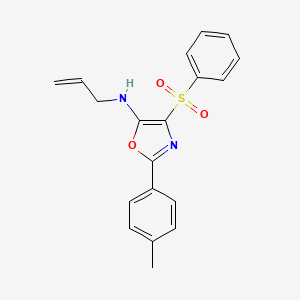

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2754592.png)
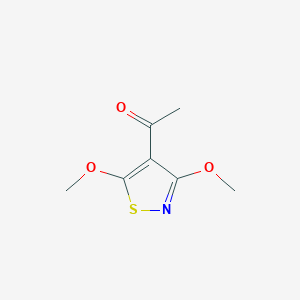
![2-{3-[2-ethyl-4-oxo-3(4H)-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2754595.png)
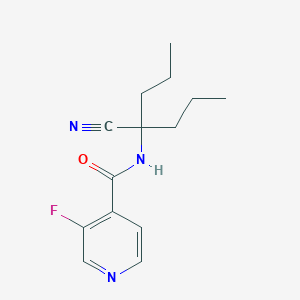
![N-[2-(1H-indol-3-yl)ethyl]-N''-[[3-(4-methoxyphenyl)sulfonyl-2-oxazolidinyl]methyl]oxamide](/img/structure/B2754597.png)
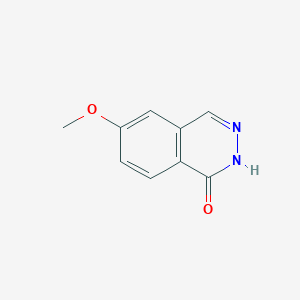
![3-(3-chloro-4-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2754601.png)
